1H-Pyrazole-1-ethanamine, hydrochloride
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Overview
Description
1H-Pyrazole-1-ethanamine, hydrochloride is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-ethanamine, hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrazole with ethylamine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization from the reaction mixture .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1-ethanamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1H-Pyrazole-1-ethanamine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-ethanamine, hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
- 1H-Pyrazole-3-ethanamine, hydrochloride
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride
- 1H-Pyrazole-1-carboxamidine, hydrochloride
Comparison: 1H-Pyrazole-1-ethanamine, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity in substitution reactions and greater efficacy in biological assays .
Properties
Molecular Formula |
C5H10ClN3 |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
2-pyrazol-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H |
InChI Key |
NWAHYUGDDCSNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN.Cl |
Origin of Product |
United States |
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